PFI-3 Exhibits Complete Family-Wide Selectivity vs. Pan-Bromodomain Probes
PFI-3 demonstrates a binding profile that is absolutely restricted to the Family VIII bromodomains SMARCA2/4 and PB1(5), showing no significant activity against any other bromodomain. In a comprehensive profiling panel (BROMOscan) of 40 bromodomains, it bound only its three intended targets, with complete selectivity over all non-Family VIII bromodomains [1]. This profile is in stark contrast to pan-BET inhibitors like JQ1, which bind multiple BET family members (BRD2, BRD3, BRD4, BRDT) with nanomolar potency but also exhibit significant polypharmacology [2].
| Evidence Dimension | Bromodomain Selectivity Profile |
|---|---|
| Target Compound Data | 3 targets (SMARCA2, SMARCA4, PB1(5)) |
| Comparator Or Baseline | JQ1 (Pan-BET inhibitor): 4+ targets (BRD2, BRD3, BRD4, BRDT) |
| Quantified Difference | PFI-3: Complete selectivity (100%) for its intended subfamily. JQ1: Broad BET-family activity. |
| Conditions | BROMOscan profiling panel of 40 bromodomains |
Why This Matters
This exclusive selectivity ensures that experimental phenotypes can be directly attributed to the inhibition of Family VIII SWI/SNF bromodomains, eliminating confounding off-target effects common to broader-spectrum epigenetic probes.
- [1] Chemical Probes Portal. (2020). PFI-3 Probe Report. View Source
- [2] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. View Source
